molecular formula C14H17N3O B6595228 Mepanipyrim-2-hydroxypropyl CAS No. 204571-52-8

Mepanipyrim-2-hydroxypropyl

Cat. No.: B6595228
CAS No.: 204571-52-8
M. Wt: 243.30 g/mol
InChI Key: OMAYAFSHSPPBTA-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

Mepanipyrim-2-hydroxypropyl has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level with various biomolecules . These interactions can lead to changes in gene expression and can involve enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The preparation of mepanipyrim involves several steps. Initially, phenyl guanidine salt reacts with ethyl acetoacetate to form phenylamino pyrimidone. This intermediate then reacts with phosphorus oxychloride to produce 2-chloro-pyrimidine phenylamine. Finally, a coupling reaction between 2-chloro-pyrimidine phenylamine and an alkyne yields mepanipyrim . The synthetic route for mepanipyrim-2-hydroxypropyl, however, is not explicitly detailed in the available literature.

Chemical Reactions Analysis

Mepanipyrim-2-hydroxypropyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Mepanipyrim-2-hydroxypropyl is unique due to its specific use as a high-purity reference material for residue analysis. Similar compounds include other metabolites of fungicides and pesticides used for analytical purposes. this compound stands out for its high purity and reliability in ensuring accurate residue analysis .

Properties

IUPAC Name

1-(2-anilino-6-methylpyrimidin-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-8-13(9-11(2)18)17-14(15-10)16-12-6-4-3-5-7-12/h3-8,11,18H,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAYAFSHSPPBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020851
Record name 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204571-52-8
Record name 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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